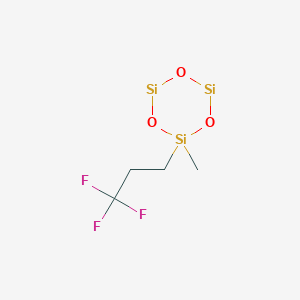
Trifluoropropylmethyl-cyclotrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluoropropyl group attached to a trioxatrisilinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of trifluoropropyl-substituted silanes with cyclic siloxanes. One common method is the ring-opening polymerization of cyclic trisiloxanes in the presence of strong organic bases, such as amidines, guanidines, or phosphazene bases . The reaction conditions often include the use of water as an initiator and non-dehydrated solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in biomedical applications, including drug delivery systems and biocompatible coatings.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants that require high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane involves its ability to undergo ring-opening polymerization. The polymerization process is initiated by water and catalyzed by strong organic bases, leading to the formation of polysiloxanes with controlled molecular weights and well-defined structures . The molecular targets and pathways involved in this process include the activation of water and terminal silanols in the propagating polysiloxanes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(3,3,3-trifluoropropyl)oxasilocane: This compound has a similar trifluoropropyl group but differs in its ring structure.
2-Methyl-2-[(3,3,3-trifluoropropyl)sulfinyl]propanoic acid: Another compound with a trifluoropropyl group, but it contains a sulfinyl group instead of a siloxane ring.
Uniqueness
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo controlled ring-opening polymerization makes it valuable for the synthesis of advanced materials with specific and desirable properties.
Propiedades
Fórmula molecular |
C4H7F3O3Si3 |
|---|---|
Peso molecular |
244.35 g/mol |
InChI |
InChI=1S/C4H7F3O3Si3/c1-13(3-2-4(5,6)7)9-11-8-12-10-13/h2-3H2,1H3 |
Clave InChI |
OJUJAYGDJUBJSC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si]O[Si]O1)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




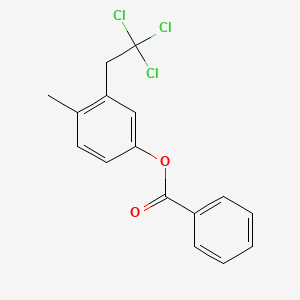

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
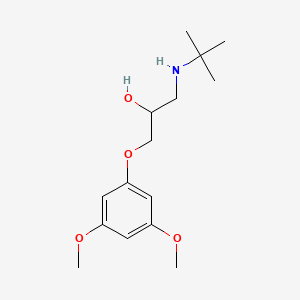
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

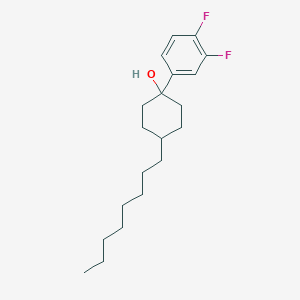
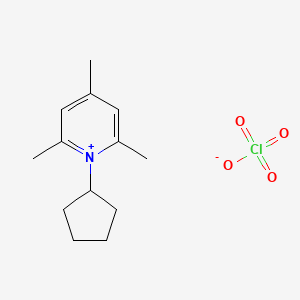
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)

![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
